molecular formula C23H22N2O8 B12140467 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12140467
M. Wt: 454.4 g/mol
InChI Key: WZLPMYFBNASBOM-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione (succinimide) derivative with three distinct substituents:

  • Position 4: A (4E)-configured hydroxy(5-methylfuran-2-yl)methylidene moiety, which introduces planar rigidity and hydrogen-bonding capacity.
  • Position 5: A 3,4,5-trimethoxyphenyl group, a motif commonly associated with anticancer activity (e.g., tubulin inhibition in combretastatin analogs) .

The compound’s synthesis likely involves cyclocondensation reactions of substituted precursors, as seen in analogous pyrrolidine-2,3-dione derivatives . Crystallographic studies (e.g., using SHELX or ORTEP-3) would resolve its stereochemistry and hydrogen-bonding networks, critical for understanding its intermolecular interactions .

Properties

Molecular Formula

C23H22N2O8

Molecular Weight

454.4 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H22N2O8/c1-11-6-7-14(32-11)20(26)18-19(13-9-15(29-3)22(31-5)16(10-13)30-4)25(23(28)21(18)27)17-8-12(2)33-24-17/h6-10,19,27H,1-5H3

InChI Key

WZLPMYFBNASBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)C4=NOC(=C4)C)O

Origin of Product

United States

Biological Activity

The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that exhibits significant potential for various biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H18N2O5
  • Molecular Weight : 370.4 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Hydroxy group
    • Furan and oxazole moieties
    • Trimethoxyphenyl substituent

The structural complexity of this compound suggests diverse reactivity patterns and potential interactions with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Functional GroupsHydroxy, furan, oxazole
Core StructurePyrrolidine
SubstituentsTrimethoxyphenyl

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to the radical scavenging ability of the compound.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The oxazole ring may play a role in modulating inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study investigating the antimicrobial effects of structurally related compounds found that those containing furan and oxazole rings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may exhibit similar properties due to its structural components.
  • Anti-inflammatory Studies :
    Research published in Phytotherapy Research highlighted that derivatives of pyrrolidine compounds reduced inflammation markers in vitro. This indicates potential therapeutic applications for inflammatory diseases.
  • Computational Predictions :
    Computational docking studies have been employed to predict the interaction of this compound with specific enzymes involved in metabolic pathways. These studies suggest that it may act as an inhibitor for certain targets, enhancing its therapeutic profile.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntioxidantRadical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers

Synthesis and Reactivity

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Combining aldehyde groups with amines to form imines.
  • Cyclization : Formation of the pyrrolidine ring through intramolecular cyclization.
  • Functional Group Modifications : Introduction of hydroxy and methoxy groups under controlled conditions.

Table 3: Synthetic Route Overview

StepDescription
CondensationFormation of imine from aldehyde and amine
CyclizationIntramolecular cyclization to form pyrrolidine
ModificationsHydroxy and methoxy group introductions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolidine-2,3-dione derivatives:

Compound Substituents Synthesis Method Bioactivity Key Properties References
Target Compound 1: 5-methyl-1,2-oxazol-3-yl; 4: (E)-hydroxy(5-methylfuran-2-yl)methylidene; 5: 3,4,5-trimethoxyphenyl Cyclocondensation of acylated precursors Hypothesized anticancer/antimicrobial activity (untested) High polarity due to multiple oxygen atoms; likely poor water solubility
Compound A () 1: 5-methyl-1,3,4-thiadiazol-2-yl; 4: hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene; 5: 3,4,5-trimethoxyphenyl Multi-step heterocyclic assembly Not reported; sulfur-containing thiadiazol may enhance metabolic stability Thiadiazol group increases lipophilicity vs. oxazol
Compound B (Nguyen et al., 2022) 1: Aryl; 4: Acyl; 5: Aryl Microwave-assisted cyclization Antimicrobial (Staphylococcus aureus MIC: 8 μg/mL) Crystallographically resolved; hydrogen-bonding dominates packing
Compound C (Gein et al., 2011) 1: 4-hydroxyphenyl; 4: Acyl; 5: Aryl Classical cyclization in acidic media Antifungal (Candida albicans IC₅₀: 12 μM) Hydroxyphenyl enhances water solubility

Key Findings:

Replacing oxazol (target compound) with thiadiazol (Compound A) may alter pharmacokinetics, as sulfur atoms influence cytochrome P450 interactions .

Hydrogen Bonding and Solubility :

  • The hydroxyfuran and dione groups in the target compound create extensive hydrogen-bonding networks, reducing water solubility but enhancing crystalline stability . In contrast, Compound C’s 4-hydroxyphenyl group improves aqueous solubility .

Synthetic Flexibility :

  • Microwave-assisted synthesis (Compound B) reduces reaction times compared to classical methods (Compound C), highlighting advancements in pyrrolidine-dione derivatization .

Untapped Potential: The target compound’s bioactivity remains unvalidated, whereas analogs like Compounds B and C show confirmed antimicrobial effects. Testing against ferroptosis-sensitive cancers (e.g., oral squamous cell carcinoma) could exploit its trimethoxyphenyl moiety .

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